1-Benzyl-4-(4-aminobutyl)piperazine physical and chemical properties
1-Benzyl-4-(4-aminobutyl)piperazine physical and chemical properties
Title: Comprehensive Technical Guide: Physical, Chemical, and Synthetic Profiling of 1-Benzyl-4-(4-aminobutyl)piperazine
Executive Summary
1-Benzyl-4-(4-aminobutyl)piperazine (CAS: 4487-05-2), synonymously known as 4-(4-benzylpiperazin-1-yl)butan-1-amine, is a highly versatile polyamine building block extensively utilized in medicinal chemistry and drug discovery[1]. Characterized by a rigid piperazine core flanked by a lipophilic benzyl group and a flexible, reactive aminobutyl chain, this compound serves as a critical intermediate in the synthesis of GPCR ligands, spirocyclic derivatives, and antimalarial agents[2]. This guide provides an authoritative analysis of its physicochemical properties, structural rationale, and field-proven synthetic and analytical protocols.
Structural Rationale and Chemical Identity
The molecular architecture of 1-Benzyl-4-(4-aminobutyl)piperazine (C15H25N3) is strategically designed to balance lipophilicity, basicity, and reactivity:
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Benzyl Moiety: Imparts high lipophilicity (enhancing membrane and blood-brain barrier permeability) and provides a π-system capable of engaging in π-π stacking interactions with aromatic residues within target protein binding pockets[2].
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Piperazine Core: Acts as a rigid, basic scaffold that dictates the spatial orientation of the flanking groups. The two tertiary nitrogens are protonated at physiological pH, enhancing aqueous solubility and facilitating charge-charge interactions with receptor targets[3].
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Aminobutyl Chain: Features a terminal primary amine, which is highly nucleophilic. The 4-carbon spacer provides optimal flexibility, allowing the primary amine to act as an anchor point for further derivatization (e.g., amidation, reductive amination) without steric hindrance from the bulky piperazine ring[4].
Physical and Chemical Properties
Understanding the physicochemical profile is essential for optimizing reaction conditions, predicting pharmacokinetic behavior, and designing downstream purification steps. The following table summarizes the core quantitative properties of 1-Benzyl-4-(4-aminobutyl)piperazine[5].
| Property | Value | Causality / Significance |
| CAS Number | 4487-05-2 | Unique chemical identifier for regulatory and sourcing compliance[1]. |
| Molecular Formula | C15H25N3 | Indicates a polyamine structure requiring specific handling for basicity[6]. |
| Molecular Weight | 247.38 g/mol | Low molecular weight, ideal for fragment-based drug design. |
| LogP (Octanol/Water) | ~1.69 (Computed) | Moderate lipophilicity, ensuring a balance between aqueous solubility and lipid membrane permeability. |
| Hydrogen Bond Donors | 1 | The terminal -NH2 group acts as a single H-bond donor[5]. |
| Hydrogen Bond Acceptors | 3 | The three nitrogen atoms act as H-bond acceptors, critical for target binding[5]. |
| Rotatable Bonds | 6 | High conformational flexibility primarily localized in the butyl chain[5]. |
Synthesis Methodology: The Gabriel-Alkylation Pathway
The synthesis of 1-Benzyl-4-(4-aminobutyl)piperazine requires selective functionalization to prevent over-alkylation of the primary amine. A self-validating protocol utilizing the Gabriel synthesis approach is the industry standard[3].
Experimental Protocol: Step-by-Step Synthesis
Phase 1: N-Alkylation of 1-Benzylpiperazine
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Reagents: 1-Benzylpiperazine (1.0 eq), N-(4-bromobutyl)phthalimide (1.05 eq), Potassium Carbonate (K₂CO₃, 2.0 eq), Acetonitrile (MeCN).
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Procedure: Suspend K₂CO₃ in MeCN. Add 1-benzylpiperazine and N-(4-bromobutyl)phthalimide. Reflux the mixture for 16 hours under an inert atmosphere (N₂)[3].
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Causality: K₂CO₃ acts as a mild, insoluble base to scavenge the HBr byproduct, driving the reaction forward without causing side reactions. MeCN is chosen as a polar aprotic solvent to maximize the nucleophilicity of the secondary amine on the piperazine core. The phthalimide group protects the terminal amine, preventing polymerization or dialkylation.
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Workup: Filter the inorganic salts, concentrate the filtrate in vacuo, and partition between Dichloromethane (DCM) and water. Extract the organic layer, dry over Na₂SO₄, and concentrate to yield the phthalimide intermediate[7].
Phase 2: Gabriel Deprotection
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Reagents: Phthalimide intermediate (1.0 eq), Hydrazine hydrate (NH₂NH₂·H₂O, 3.0 eq), Ethanol (EtOH).
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Procedure: Dissolve the intermediate in EtOH. Add hydrazine hydrate dropwise. Reflux for 4-6 hours until a white precipitate forms.
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Causality: Hydrazine acts as a potent nucleophile, attacking the imide carbonyls in a sequence of nucleophilic acyl substitutions. This selectively cleaves the phthalimide protecting group, liberating the primary amine and forming the highly stable, insoluble phthalhydrazide byproduct.
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Workup: Cool the reaction to 0°C to maximize precipitation. Filter off the phthalhydrazide. Concentrate the filtrate, dissolve in a minimal amount of DCM, and wash with 1M NaOH to ensure the product is in its free-base form.
Step-by-step synthetic workflow for 1-Benzyl-4-(4-aminobutyl)piperazine.
Reactivity Profile and Applications in Drug Discovery
The differential reactivity of the nitrogen atoms in 1-Benzyl-4-(4-aminobutyl)piperazine is its most valuable asset. The terminal primary amine is significantly more nucleophilic and less sterically hindered than the tertiary amines within the piperazine ring.
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Amidation & Sulfonylation: The primary amine readily reacts with carboxylic acids (using coupling reagents like HATU/EDC) or sulfonyl chlorides to form stable amides or sulfonamides. This is frequently used to synthesize complex receptor ligands or enzyme inhibitors[7].
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Antimalarial Development: Derivatives of this compound have been evaluated for antimalarial activity, where the lipophilic benzyl group aids in penetrating the Plasmodium parasite's membranes, and the basic piperazine core accumulates in the acidic digestive vacuole of the parasite.
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Spirocyclic & CNS Compounds: The structural motif is a precursor for spirocyclic compounds and CNS-active agents. The piperazine ring mimics the pharmacophore of many neurotransmitters, making it a privileged scaffold for serotonin (5-HT) and dopamine receptor targeting[2][7].
Pharmacophoric features and corresponding functional applications in drug design.
Analytical Characterization Protocol
To ensure the trustworthiness of the synthesized compound, a self-validating analytical system must be employed:
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LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry):
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Rationale: Confirms the exact mass and assesses purity.
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Execution: Utilize a C18 reverse-phase column with a gradient of Water/Acetonitrile (containing 0.1% Formic Acid). The protonated molecular ion [M+H]+ should be observed at m/z 248.4[8].
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1H NMR (Proton Nuclear Magnetic Resonance):
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Rationale: Verifies the structural connectivity.
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Key Signals (CDCl₃): A multiplet around 7.2-7.4 ppm integrates for 5 protons (benzyl aromatic ring). A singlet near 3.5 ppm integrates for 2 protons (benzylic CH₂). The piperazine protons typically appear as broad multiplets between 2.3-2.6 ppm. The terminal aminobutyl CH₂ adjacent to the primary amine appears as a triplet around 2.7 ppm.
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References
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NextSDS - 4-(4-benzylpiperazin-1-yl)butan-1-amine Chemical Substance Information.1
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TerraBase Inc - TerraQSAR LOGP computed octanol/water partition coefficients.
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Capotchem - Specifications of 1-Benzyl-4-(4-aminobutyl)piperazine.6
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Aaron Chemicals - 7-Benzyl-4,7-diazaspiro[2.5]octane and related compounds.2
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Guidechem - 1-[4-(4-aminobutyl)piperazin-1-yl]ethanone Properties.5
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ACS Publications - Synthesis of Substituted 6-Anilinouracils and Their Inhibition.3
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ACS Publications - C-Terminal Charge-Reversal Derivatization.4
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Google Patents - EP2576520A1 Radiolabeled compounds and methods thereof.7
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ResearchGate - Recent Technological Developments in MALDI-MSI Based Hair Analysis.8
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Sigma-Aldrich - 4-(4-benzylpiperazin-1-yl)butan-1-amine.
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